molecular formula C15H19NO2 B13927522 7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one

7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one

Cat. No.: B13927522
M. Wt: 245.32 g/mol
InChI Key: VFWDEMGXCRXMJU-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[45]decan-1-one, 7-(phenylmethyl)- is a spirocyclic compound with a unique structure that includes both an oxygen and nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decan-1-one, 7-(phenylmethyl)- typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable lactone with an amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decan-1-one, 7-(phenylmethyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one is a spirocyclic compound featuring an oxygen atom within its structure, which is of interest in scientific research for its potential applications in chemistry, biology, medicine, and industry .

Scientific Research Applications

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: It is investigated for its potential biological activities.
  • Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals.
  • Industry: It is utilized in the production of specialty chemicals and materials.

The compound's biological activity is related to its interactions with specific enzymes and receptors. Research indicates it can form stable complexes with carboxylesterases, influencing enzyme activity and metabolic pathways. It may also interact with various receptors, potentially modulating signaling pathways involved in cellular responses.

Case Studies and Research Findings

  • Antimicrobial Evaluation: Similar compounds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria in in vitro studies, suggesting potential therapeutic applications in treating infections.
  • Therapeutic Potential: Exploration of FAAH inhibitors like this compound has opened avenues for developing new treatments for chronic pain and inflammation-related disorders.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.5]decan-1-one, 7-(phenylmethyl)- involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
  • 2-(Trichloromethyl)-1-oxa-4-azaspiro[4.5]decan-3-one
  • 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one

Uniqueness

2-Oxa-7-azaspiro[4.5]decan-1-one, 7-(phenylmethyl)- is unique due to its specific spirocyclic structure, which includes both an oxygen and nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C15H19N1O2
  • Molecular Weight: 245.32 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1CC2(CCOC2)C(=O)NC1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may function as an enzyme inhibitor, modulating key biochemical pathways involved in cellular processes.

Potential Targets:

  • FGFR4 Inhibition : The compound has been noted for its activity against fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers.
  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, potentially effective against Gram-positive and Gram-negative bacteria.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound possess notable antibacterial properties. For instance, a study evaluated the in vitro antibacterial efficacy against various strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
CompoundTarget BacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus22
Compound BE. coli18
Compound CPseudomonas aeruginosa15

These results indicate that certain analogs of the compound could be promising candidates for further development as antibacterial agents.

Case Studies

  • Study on Antimicrobial Activity : A study published in MDPI evaluated several oxazolidinone antibiotics with a spiropiperazinyl substituent and found that some exhibited significant activity against drug-resistant strains like MRSA and VRE, suggesting a potential parallel for 7-benzyl derivatives in combating resistant infections .
  • Inhibition of FGFR4 : Another investigation highlighted the role of FGFR4 in cancer progression and the potential of FGFR inhibitors like 7-benzyl derivatives to impede tumor growth by disrupting signaling pathways associated with cell proliferation .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

9-benzyl-2-oxa-9-azaspiro[4.5]decan-1-one

InChI

InChI=1S/C15H19NO2/c17-14-15(8-10-18-14)7-4-9-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2

InChI Key

VFWDEMGXCRXMJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC2=O)CN(C1)CC3=CC=CC=C3

Origin of Product

United States

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